molecular formula C28H25NO4 B11094945 3,4,5-Tris(benzyloxy)benzamide

3,4,5-Tris(benzyloxy)benzamide

Cat. No.: B11094945
M. Wt: 439.5 g/mol
InChI Key: LMODUKIJYUJIPJ-UHFFFAOYSA-N
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Description

3,4,5-Tris(benzyloxy)benzamide is a protected benzamide derivative that serves as a crucial synthetic intermediate and precursor in organic chemistry and pharmaceutical research. The compound features a benzamide core where the three hydroxy groups are protected as benzyl ethers, a common strategy in multi-step synthesis to control reactivity . This protective group chemistry makes it a versatile building block for the construction of more complex molecules, particularly in the synthesis of dendritic compounds and liquid crystalline materials . A primary research application of this compound is its role as a direct precursor to 3,4,5-trihydroxybenzamide (gallamide) and other gallic acid analogs . This is achieved through hydrogenolysis, which removes the benzyl protecting groups . These resulting compounds are of significant interest in medicinal chemistry for screening as inhibitors of histamine release and pro-inflammatory cytokines, presenting potential for the development of new anti-allergic inflammatory agents . Furthermore, this benzamide derivative functions as a monomer in the construction of advanced materials. It has been utilized in the synthesis of dendritic 2-oxazoline monomers, which are potential precursors for side-chain liquid-crystalline poly(2-oxazoline)s . These polymers self-assemble into columnar structures and are investigated for creating biomimetic membranes with potential applications in ion transport [citation:]. The compound is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H25NO4

Molecular Weight

439.5 g/mol

IUPAC Name

3,4,5-tris(phenylmethoxy)benzamide

InChI

InChI=1S/C28H25NO4/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2,(H2,29,30)

InChI Key

LMODUKIJYUJIPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3,4,5 Tris Benzyloxy Benzamide and Its Analogs

2 Preparation of Benzimidazole-Derived Carboxamides

A significant class of derivatives is the benzimidazole-derived carboxamides. These are synthesized by the coupling of 3,4,5-Tris(benzyloxy)benzoic acid with a substituted 2-aminobenzimidazole. nih.govirb.hr The reaction typically employs the standard EDC.HCl and HOBt coupling methodology in a solvent like DMF at room temperature. nih.govmdpi.com This synthetic route allows for the creation of a library of compounds by varying the substituents on the benzimidazole (B57391) ring, which has been a strategy in the development of new biologically active molecules. nih.govirb.hr Following the coupling, the benzyl (B1604629) protecting groups can be removed to yield the final trihydroxy-substituted benzimidazole carboxamides. nih.gov

Table 2: Examples of Benzimidazole-Derived 3,4,5-Tris(benzyloxy)carboxamides

2-Aminobenzimidazole ReactantResulting Product NameSource
2-Amino-1-methyl-1H-benzo[d]imidazole3,4,5-Tris(benzyloxy)-N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide nih.gov
2-Amino-1-isobutyl-1H-benzo[d]imidazole3,4,5-Tris(benzyloxy)-N-(1-isobutyl-1H-benzo[d]imidazol-2-yl)benzamide nih.gov
2-Amino-1-(n-hexyl)-1H-benzo[d]imidazole3,4,5-Tris(benzyloxy)-N-(1-(n-hexyl)-1H-benzo[d]imidazol-2-yl)benzamide nih.gov
2-Amino-5-cyano-1-methyl-1H-benzo[d]imidazole3,4,5-Tris(benzyloxy)-N-(5-cyano-1-methyl-1H-benzo[d]imidazol-2-yl)benzamide irb.hr

Incorporation into Dendritic and Polymeric Structures

The molecular architecture of 3,4,5-Tris(benzyloxy)benzamide and its parent acid, 3,4,5-tris(benzyloxy)benzoic acid, makes it a valuable building block, or dendron, for the construction of larger, highly branched molecules known as dendrimers and for integration into polymer backbones. These resulting macromolecules often exhibit unique properties, such as liquid crystallinity, which are of interest for applications in materials science. researchgate.netnih.gov

A common strategy involves converting the benzamide (B126) moiety into a different functional group that is more amenable to polymerization. For instance, N-(2-hydroxyethyl)-3,4,5-tris(benzyloxy)benzamide analogs can serve as precursors to dendritic 2-oxazolines. researchgate.netdntb.gov.ua One efficient route to achieve this transformation is through the direct amidation of a corresponding ester with an amino alcohol, followed by a dehydrative cyclization. dntb.gov.ua These dendritic oxazoline (B21484) monomers can then undergo cationic ring-opening polymerization (CROP) to yield side-chain liquid crystalline polymers (SCLCPs). researchgate.net The bulky, tapered dendritic units attached as side chains can induce the polymer to self-assemble into ordered columnar structures. nih.gov

Researchers have successfully synthesized families of poly(2-oxazoline)s with varying degrees of polymerization by optimizing reaction parameters such as temperature, initiator, and solvent. researchgate.net Similarly, dendronized polyimides have been prepared by first synthesizing a diamine monomer containing the 3,4,5-tris(alkoxy)benzoate dendron and then carrying out polycondensation with a dianhydride. mdpi.com These dendritic polymers are often soluble in common organic solvents and exhibit high thermal stability. mdpi.com The convergent approach is also widely used for synthesizing dendrimers, where pre-synthesized dendritic wedges (dendrons) based on gallic acid derivatives are attached to a central core in the final steps. mdpi.com

Table 1: Polymerization of Dendritic Monomers Derived from this compound Analogs

Monomer Polymerization Method Resulting Polymer Key Feature
Dendritic 2-oxazoline Cationic Ring-Opening Polymerization (CROP) Side-Chain Liquid Crystalline Poly(2-oxazoline) Forms columnar structures due to self-assembly of dendritic side chains. researchgate.netnih.gov

Synthesis of Bis-benzamide Analogs

Bis-benzamide structures, which contain two benzamide units within a single molecule, can be synthesized from derivatives of 3,4,5-tris(benzyloxy)benzoic acid. These compounds are of interest for their potential to act as linkers or to form specific supramolecular assemblies.

A general and effective method for creating bis-benzamides involves the reaction of a diamine with two equivalents of an appropriate acyl chloride. dergipark.org.tr For example, N,N'-(dodecane-1,12-diyl)bis(benzamide) derivatives have been synthesized by the dropwise addition of a substituted benzoyl chloride to a solution of 1,12-diaminododecane (B1677605) and pyridine (B92270) in dichloromethane (B109758). This straightforward approach typically proceeds to completion at room temperature within a few hours, yielding the desired bis-benzamide in high yields (88-92%) after purification. dergipark.org.tr

While this specific reaction uses other benzoyl chlorides, the methodology is directly applicable to the acyl chloride of 3,4,5-tris(benzyloxy)benzoic acid to create analogous bis-benzamide structures linked by a flexible dodecane (B42187) chain. The synthesis of various gallic acid amide derivatives, often involving multi-step procedures to introduce heterocyclic moieties like 1,3,4-thiadiazole, also provides a basis for creating more complex bis-amide structures. pjps.pk

Table 2: Representative Synthesis of Bis-benzamide Derivatives

Diamine Acyl Chloride Solvent Yield Reference
1,12-Diaminododecane 2,4-Dichlorobenzoyl chloride Dichloromethane 88% dergipark.org.tr

Selective Deprotection Methodologies for Trihydroxybenzamide Analogs

The benzyl groups in this compound serve as protecting groups for the hydroxyl functionalities of the gallic acid core. The removal of these groups, known as deprotection, is a critical step to yield the final 3,4,5-trihydroxybenzamide (B1580935) (gallamide) or its analogs. The choice of deprotection method is crucial to ensure that other functional groups within the molecule remain intact.

Catalytic Hydrogenation for Benzyl Group Removal

Catalytic hydrogenation is the most common and generally mildest method for cleaving benzyl ethers. ista.ac.at The reaction typically involves treating the benzylated compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst.

A significant advancement in this area is catalytic transfer hydrogenation (CTH), which avoids the need for pressurized hydrogen gas, making it safer and more convenient for laboratory-scale synthesis. mdma.chakjournals.com In CTH, a hydrogen donor molecule transfers hydrogen to the substrate, mediated by the catalyst. Commonly used hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and tetrahydroxydiboron (B82485). mdma.chresearchgate.net The reaction of an N-benzyl compound with 10% Pd-C and anhydrous ammonium formate in refluxing methanol (B129727) is often rapid, with reactions completing in as little as 6-10 minutes. mdma.ch For O-benzyl groups, using an amphiphilic polymer-supported nano-palladium catalyst in water with tetrahydroxydiboron as the hydrogen source provides a green and efficient deprotection method under mild conditions. researchgate.net

Selectivity can be a challenge, especially in complex molecules with other reducible functional groups. However, the choice of catalyst and conditions can be tuned. For instance, less reactive catalysts like palladium on barium sulfate (B86663) (Pd-BaSO4) can sometimes offer greater selectivity compared to the more active Pd/C. akjournals.com Furthermore, under certain transfer hydrogenation conditions, O-aryl benzyl ethers can be cleaved chemoselectively in the presence of alkyl benzyl ethers, benzyloxycarbonyl (Cbz) groups, and benzyl amines. sigmaaldrich.com

Alternative Deprotection Strategies

While catalytic hydrogenation is widely used, it is incompatible with certain functional groups like alkenes, alkynes, or some sulfur-containing moieties that can poison the catalyst. In such cases, alternative chemical deprotection methods are necessary.

Lewis Acid Cleavage: Strong Lewis acids are effective reagents for cleaving benzyl ethers. Boron tribromide (BBr3) is a powerful reagent that readily cleaves aryl benzyl ethers, often more rapidly than it cleaves aryl methyl ethers. acs.orgnih.gov Studies have established a reactivity hierarchy for deprotection with BBr3, showing that benzyl ethers are cleaved faster than propargyl ethers, which are in turn cleaved faster than methyl ethers. acs.org This differential reactivity allows for selective deprotection if different ether protecting groups are present in the same molecule. The reactions are typically run in dichloromethane at low temperatures, such as -78 °C. orgsyn.org Boron trichloride (B1173362) (BCl3) can also be used, sometimes in conjunction with a scavenger like pentamethylbenzene. orgsyn.org

Oxidative Deprotection: Oxidative cleavage provides another orthogonal approach. A notable modern method is the visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govnih.govacs.org This method is advantageous for its mild conditions and high functional group tolerance, leaving sensitive groups like azides, alkenes, and alkynes intact. ista.ac.atnih.gov The reaction can be performed with either stoichiometric or catalytic amounts of DDQ under irradiation with visible light (e.g., green light at 525 nm) in a solvent like wet dichloromethane. nih.govacs.org

Table 3: Comparison of Deprotection Methodologies for Benzyl Ethers

Method Reagents Key Advantages Key Limitations
Catalytic Transfer Hydrogenation Pd/C, Ammonium Formate Rapid, avoids H₂ gas, mild conditions. mdma.ch Incompatible with reducible functional groups (alkenes, alkynes). nih.gov
Lewis Acid Cleavage BBr₃ or BCl₃ High reactivity, allows for selective deprotection based on ether type. acs.orgnih.gov Harsh, may not be compatible with acid-labile groups. acs.org

Synthetic Yield Optimization and Scalability Considerations

Optimizing synthetic yields and ensuring the scalability of reactions are crucial for the practical application of this compound and its derivatives, whether for research purposes or potential larger-scale production.

For amidation reactions to form the benzamide itself or its analogs, yields are influenced by the choice of coupling agents, solvent, and temperature. The synthesis of N-benzylbenzamide from benzoic acid can achieve an 83% isolated yield using triphenylphosphine (B44618) and N-chlorophthalimide in toluene. acs.org In the synthesis of bis-benzamides, yields as high as 92% have been reported. dergipark.org.tr Optimization often involves a systematic variation of parameters. For instance, elevating the temperature might accelerate the reaction, but it could also promote side reactions. Adjusting the concentration of catalysts or activators is also a key strategy to improve yield and reaction rate.

Scalability, the ability to perform a reaction on a larger scale without a significant drop in yield or safety issues, is a major consideration. Many laboratory procedures are performed on the millimole scale. However, methods are being developed with scalability in mind. For example, a catalytic transfer hydrogenation for debenzylation has been demonstrated on a gram-scale. researchgate.net Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages for scaling up. Amidation reactions performed in flow reactors have been scaled to produce 0.1–0.2 moles of product, often with higher yields and shorter reaction times compared to batch processes. unimib.it Similarly, visible-light-mediated debenzylation has been adapted to continuous-flow systems, reducing reaction times from hours to minutes and enabling synthesis on a 1.5 mmol scale, demonstrating a clear path to larger quantities. nih.govacs.org

Table of Compounds

Compound Name
This compound
3,4,5-Tris(benzyloxy)benzoic acid
3,4,5-Trihydroxybenzamide (Gallamide)
N-(2-hydroxyethyl)-3,4,5-tris(benzyloxy)benzamide
2,4-Dichlorobenzoyl chloride
4-Bromobenzoyl chloride
1,12-Diaminododecane
N,N'-(dodecane-1,12-diyl)bis(2,4-dichlorobenzamide)
N,N'-(dodecane-1,12-diyl)bis(4-bromobenzamide)
Boron tribromide
Boron trichloride
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Triphenylphosphine
N-chlorophthalimide
N-benzylbenzamide
Ammonium formate

Pharmacological and Biological Research of 3,4,5 Tris Benzyloxy Benzamide Derivatives Preclinical Investigations

Enzyme Inhibition and Modulatory Studies

HIV-1 Reverse Transcriptase Ribonuclease H (RNase H) Inhibition

The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is an essential function for viral replication, making it a critical target for antiretroviral drug development. nih.gov Although numerous drugs target the DNA polymerase function of RT, the RNase H active site remains an unexploited therapeutic target. nih.gov Research into compounds that can inhibit this enzymatic activity has identified derivatives of 3,4,5-trihydroxybenzoic acid, the unprotected parent structure of 3,4,5-tris(benzyloxy)benzamide, as promising candidates.

A series of 3,4,5-trihydroxybenzoic acid derivatives have demonstrated significant inhibitory activity against HIV-1 RNase H. acs.org In one study, a particular derivative, compound II-25, exhibited potent inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.72 ± 0.07 µM. acs.org This level of activity was approximately 2.8 times more potent than the positive control, β-thujaplicinol, which had an IC₅₀ of 1.98 ± 0.22 µM. acs.org These findings highlight the potential of the 3,4,5-trihydroxybenzoyl scaffold as a foundation for developing novel HIV-1 RNase H inhibitors. acs.org The general mechanism for this class of inhibitors involves the chelation of two catalytic metal ions within the RNase H active site, a feature common to compounds with a three-oxygen pharmacophore. nih.gov

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Notes
Compound II-25 (A 3,4,5-trihydroxybenzoic acid derivative) HIV-1 RNase H0.72 ± 0.07Showed activity approximately 2.8-fold more potent than the positive control. acs.org
β-thujaplicinol (Positive Control) HIV-1 RNase H1.98 ± 0.22A prototypic RNase H inhibitor. acs.orgnih.gov

Bacterial RNA Polymerase (RNAP) Inhibition

Bacterial RNA polymerase (RNAP) is a well-established target for antibiotics due to its central role in bacterial gene expression and survival. embopress.org The rise of antibiotic resistance has spurred the search for new RNAP inhibitors that target novel binding sites. embopress.orgresearchgate.net In this context, derivatives of this compound have been investigated as potential inhibitors of bacterial RNAP.

Through a ligand- and structure-based design approach, a library of acylhydrazone derivatives was synthesized to explore their inhibitory activity against E. coli RNAP. embopress.org One of the synthesized compounds was (E)-3,4,5-tris(benzyloxy)-N'-(pyridin-3-yl-methylene)benzohydrazide. embopress.org This research program was initiated from two hit compounds identified through virtual screening that showed selective inhibitory activity in the micromolar range. embopress.org The subsequent synthesis and evaluation of the acylhydrazone library, which included the this compound derivative, aimed to establish a structure-activity relationship (SAR) and validate the predicted binding mode. embopress.org While specific inhibitory values for the named compound are not detailed, the study confirmed that some of the designed acylhydrazones exhibited improved inhibitory activity over the initial hits, with one derivative showing moderate activity against S. aureus SH1000. embopress.org

Compound/DerivativeTarget EnzymeTarget OrganismResearch Focus
(E)-3,4,5-tris(benzyloxy)-N'-(pyridin-3-yl-methylene)benzohydrazide Bacterial RNA Polymerase (RNAP)E. coliPart of a library synthesized for SAR expansion of initial hits. embopress.org

Mycobacterium tuberculosis ATP Synthase Inhibition

No research data was found directly linking this compound or its close derivatives to the inhibition of Mycobacterium tuberculosis ATP synthase within the scope of the provided sources. Studies on inhibitors of this enzyme primarily focus on other chemical classes such as diarylquinolines and squaramides. embopress.orgcore.ac.uk

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of therapeutic agents used to manage postprandial hyperglycemia, a key factor in type 2 diabetes, by delaying carbohydrate digestion. acs.org Research has shown that compounds structurally related to this compound are effective inhibitors of α-glucosidases like sucrase and maltase. acs.org

One study focused on the synthesis and inhibitory effects of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (B8703473) (HETB), a derivative of gallic acid. acs.org The synthesis of HETB involved the intermediate methyl 3,4,5-tris(benzyloxy)benzoate, which is closely related to the subject compound. acs.org The final product, HETB, demonstrated significant inhibitory activity against both maltase and sucrase. acs.org At a concentration of 40 µM, HETB inhibited 64.9% of maltase activity and 83.7% of sucrase activity. acs.org The IC₅₀ value for HETB against maltase was determined to be 29.96 ± 3.06 µM, which was more potent than the clinically used α-glucosidase inhibitors acarbose (B1664774) (IC₅₀ = 133.22 ± 1.67 µM) and voglibose (B1684032) (IC₅₀ = 77.50 ± 0.44 µM). acs.org

Another related compound, 3,4,5-trihydroxybiphenyl (THB), also showed potent, non-competitive, and reversible inhibition of α-glucosidase with an IC₅₀ value of 11.52 µM. These findings suggest that the 3,4,5-trihydroxybenzoyl moiety is a key pharmacophore for α-glucosidase inhibition.

Compound/DerivativeTarget EnzymeIC₅₀ (µM)% Inhibition (at 40 µM)
2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) Maltase29.96 ± 3.0664.9% acs.org
2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) SucraseNot Reported83.7% acs.org
3,4,5-Trihydroxybiphenyl (THB) α-Glucosidase11.52Not Reported
Acarbose (Control) Maltase133.22 ± 1.6717.8% acs.org
Voglibose (Control) Maltase77.50 ± 0.4428.2% acs.org

Receptor and Protein-Protein Interaction Modulation

Estrogen Receptor Alpha (ERα) Coregulator Binding Disruption

The interaction between estrogen receptor alpha (ERα) and its coregulator proteins is a critical driver for the development and progression of approximately 80% of breast cancers. Disrupting this protein-protein interaction presents a novel strategy to overcome endocrine resistance in breast cancer treatment. Tris-benzamide derivatives, designed as α-helix mimetics to mimic the LXXLL motif found in coregulator proteins, have emerged as potent modulators of this interaction.

A lead compound, ERX-11, an orally bioavailable tris-benzamide, showed promising antitumor activity. Subsequent structure-activity relationship (SAR) studies were conducted to optimize its binding affinity and biological activity. These studies led to the identification of compound 18h , a derivative featuring a trans-4-phenylcyclohexyl group at the C-terminus. This modification resulted in a greater than 10-fold increase in both binding affinity and cell growth inhibition potency compared to ERX-11. Compound 18h effectively disrupted the ERα-coregulator interaction and inhibited ERα-mediated transcriptional activity. It demonstrated high selectivity for ERα, showing no binding affinity for the androgen receptor (AR). The enhanced potency of 18h is attributed to additional hydrophobic interactions facilitated by the bulky trans-4-phenylcyclohexane substituent.

Compound/DerivativeTarget InteractionEffectKey Findings
ERX-11 ERα-Coregulator ProteinDisruptionOrally bioavailable lead compound with antitumor activity.
Compound 18h ERα-Coregulator ProteinPotent Disruption>10-fold increase in binding affinity and cell growth inhibition compared to ERX-11.

Cereblon (CRBN) Ligand Binding Studies

Derivatives of benzamide (B126) have been identified as a promising class of ligands for Cereblon (CRBN), an E3 ubiquitin ligase substrate receptor. researchgate.netnih.gov These ligands are crucial components in the design of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. researchgate.netgoogle.comgoogle.com

Research has focused on developing non-phthalimide CRBN binders to overcome the instability and off-target effects associated with common immunomodulatory imide drugs (IMiDs) like thalidomide. researchgate.netnih.gov These efforts have led to the discovery of conformationally-locked benzamide-type derivatives that can effectively mimic the interactions of the natural CRBN degron. researchgate.netnih.govacs.org By optimizing physicochemical properties, stability, and on-target affinity, novel benzamide ligands have been developed that exhibit enhanced chemical stability and a more favorable selectivity profile regarding the recruitment of neosubstrates. nih.govacs.org The utility of these advanced benzamide-type ligands has been demonstrated by incorporating them into potent degraders of proteins such as BRD4 and HDAC6, which outperformed previously described reference PROTACs. researchgate.netnih.gov These findings highlight the potential of benzamide derivatives to create highly selective and chemically inert proximity-inducing compounds for targeted protein degradation. nih.gov

Cellular Activity in Preclinical Models

Derivatives of this compound have been investigated for their potential as anticancer agents. The antiproliferative activity of these compounds has been evaluated in various cancer cell lines.

Specifically, a 3,4,5-trihydroxy-substituted N-benzimidazole derivative, which is structurally related to the deprotected form of this compound, demonstrated selective antiproliferative activity. The derivative with a methyl group on the benzimidazole (B57391) core (compound 36 ) was particularly active against the MCF-7 breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of 4.8 µM. nih.govmdpi.com Another study on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides showed that most of the tested compounds exhibited higher antiproliferative activity than the reference drug, Doxorubicin, against the MCF-7 cell line. d-nb.info Compound 4h from this series was the most promising, with an IC50 value of 6.40 µg/mL against MCF-7 cells and 22.09 µg/mL against the A-549 human lung adenocarcinoma cell line. d-nb.info Other benzimidazole derivatives have also shown significant cytotoxic effects against A549 cells, with some compounds promoting apoptotic cell death. nih.gov

CompoundCell LineActivity (IC₅₀)Source
3,4,5-trihydroxy-substituted derivative 36MCF-7 (Breast Cancer)4.8 µM nih.gov, mdpi.com
Compound 4h (p-fluorophenyl chromenbenzamide)MCF-7 (Breast Cancer)6.40 µg/mL d-nb.info
A-549 (Lung Cancer)22.09 µg/mL
Compound 4b (p-nitrophenyl chromenbenzamide)A-549 (Lung Cancer)38.03 µg/mL d-nb.info
Compound 4c (phenyl chromenbenzamide)MCF-7 (Breast Cancer)9.32 µg/mL d-nb.info
Compound 4f (chromenbenzamide)MCF-7 (Breast Cancer)9.86 µg/mL d-nb.info

The antibacterial potential of this compound derivatives has been explored against several pathogenic bacterial strains. Research has shown that these compounds can exhibit significant activity, particularly against Gram-positive bacteria.

One study synthesized a library of acylhydrazones and found that a derivative, (E)-3,4,5-tris(benzyloxy)-N'-(pyridin-3-yl-methylene)benzohydrazide, possessed moderate activity against Staphylococcus aureus SH1000. whiterose.ac.uk In another study, a 3,4,5-trihydroxy-substituted N-benzimidazole derivative with an n-hexyl chain (compound 37 ) showed the most pronounced antibacterial activity against the Gram-positive strains S. aureus and Enterococcus faecalis, as well as against a Gram-negative E. coli efflux deletion strain, all with a Minimum Inhibitory Concentration (MIC) of 16 µM. nih.govmdpi.com Other related benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, indicating a specific mechanism of action. nih.govcsic.es For instance, a derivative with a fluorine substitution on the phenyl ring showed notable activity against S. aureus and M. smegmatis. nih.gov

Compound/DerivativeBacterial StrainActivity (MIC)Source
(E)-3,4,5-tris(benzyloxy)-N'-(pyridin-3-yl-methylene)benzohydrazideS. aureus SH1000Moderate Activity whiterose.ac.uk
3,4,5-trihydroxy-substituted derivative 37S. aureus16 µM nih.gov, mdpi.com
E. faecalis16 µM
E. coli (efflux del. strain)16 µM
3,4,5-trihydroxy-substituted derivative 33S. aureusModerate Activity nih.gov

Derivatives of this compound, developed as analogs of gallic acid, have shown potential in modulating mast cell-mediated allergic inflammation. nih.gov Studies have demonstrated their ability to inhibit histamine (B1213489) release from human mast cell lines (HMC-1). nih.gov

The inhibitory activity of several this compound analogs was tested at a concentration of 10 µM. Among the tested compounds, (R)-Methyl 2-phenyl-2-(3,4,5-tris(benzyloxy)benzamido)acetate (compound 3c ) was the most potent, exhibiting a 74.3% inhibition of histamine release, which is significantly higher than that of the parent compound, gallic acid (58.9%). nih.gov Other derivatives also showed considerable inhibitory effects. For example, tert-Butyl 4-(3,4,5-tris(benzyloxy)benzoyl)piperazine-1-carboxylate (compound 3g ) and (R)-N-(1-phenylethyl)-3,4,5-tris(benzyloxy)benzamide (compound 3d ) displayed inhibition percentages of 59.9% and 54.9%, respectively. nih.gov In contrast, some modifications led to a decrease in activity, such as in compound 3a , which only showed 8.9% inhibition. nih.gov Additionally, research into nitro benzamide derivatives has revealed that they can suppress the expression of key inflammatory mediators like COX-2, IL-1β, and TNF-α. researchgate.net

Compound% Inhibition of Histamine Release (at 10 µM)Source
Gallic acid58.9% nih.gov
Compound 3a8.9% nih.gov
Compound 3b48.3% nih.gov
Compound 3c74.3% nih.gov
Compound 3d54.9% nih.gov
Compound 3g59.9% nih.gov

The antioxidant properties of this compound derivatives and their corresponding deprotected trihydroxy forms are a significant area of research, stemming from the known antioxidant capacity of their parent molecule, gallic acid. nih.govlookchem.com The number and position of hydroxyl groups on the aromatic ring are crucial for enhancing antioxidative activity. nih.gov

Various assays have been employed to quantify this activity. In one study, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivatives were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. d-nb.info The results showed that compounds 4b (p-nitrophenyl), 4h (p-fluorophenyl), and 4a (p-toluene sulfonyl) had high radical scavenging activity, with IC50 values of 38.22 µM, 42.46 µM, and 44.40 µM, respectively. d-nb.info Another study investigating benzimidazole derivatives found that compounds 4a and 4b from their series also exhibited good antioxidant activity in the DPPH assay. researchgate.net Research on hydroxy-substituted N-benzimidazole-derived carboxamides demonstrated that several tested compounds had significantly improved antioxidant activity in multiple methods compared to the standard antioxidant BHT. mdpi.comresearchgate.net The antioxidant capacity can be further assessed using methods like the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com

Compound/DerivativeAssayActivity (IC₅₀)Source
Compound 4b (p-nitrophenyl chromenbenzamide)DPPH Scavenging38.22 µM d-nb.info
Compound 4h (p-fluorophenyl chromenbenzamide)DPPH Scavenging42.46 µM d-nb.info
Compound 4a (p-toluene sulfonyl chromenbenzamide)DPPH Scavenging44.40 µM d-nb.info
Ascorbic Acid (Standard)DPPH Scavenging51.06 ± 0.11 µM d-nb.info

Anti-inflammatory and Histamine Release Modulatory Effects (in vitro cellular models)

Mechanistic Investigations of Biological Action

Investigations into the mechanisms of action for this compound derivatives reveal multiple pathways through which they exert their biological effects.

Cereblon (CRBN) Modulation: A key mechanism for some benzamide derivatives is their function as ligands for the CRBN E3 ubiquitin ligase. nih.govacs.org By binding to CRBN, these molecules can be incorporated into PROTACs, which recruit specific target proteins for ubiquitination and subsequent degradation by the proteasome. researchgate.netgoogle.com This mechanism is central to their application in targeted protein degradation therapies. researchgate.net

Enzyme Inhibition in Pathogens: In the context of antibacterial activity, certain benzamide derivatives function by inhibiting essential bacterial enzymes. A notable target is the FtsZ protein, which is critical for bacterial cell division. nih.govcsic.es By inhibiting FtsZ, these compounds disrupt the formation of the division septum, leading to bacterial death. This provides a targeted antibacterial strategy. nih.gov

Modulation of Inflammatory Pathways: The anti-inflammatory effects of these derivatives are linked to their ability to modulate mast cell responses. They have been shown to inhibit the release of histamine and the expression of pro-inflammatory cytokines from mast cells, which are key events in allergic inflammatory reactions. nih.gov Some nitro benzamide derivatives also suppress the expression of cyclooxygenase-2 (COX-2) and inflammatory cytokines like TNF-α and IL-1β. researchgate.netresearchgate.net

Induction of Apoptosis: The antiproliferative activity of some benzamide derivatives against cancer cells has been linked to the induction of apoptosis. Studies have shown that treatment with certain benzimidazole derivatives leads to the activation of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. nih.gov

Antioxidant Action: The antioxidant effects are primarily attributed to the gallic acid-like core structure, particularly the tri-hydroxyl groups on the phenyl ring. nih.gov These groups can donate hydrogen atoms to scavenge free radicals, such as reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. researchgate.net This free radical scavenging ability is a common mechanism for the antioxidant capacity measured in DPPH and other cell-free assays. d-nb.inforesearchgate.net

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

While specific docking studies on 3,4,5-Tris(benzyloxy)benzamide are scarce, extensive research on its derivatives, particularly gallamides (the de-benzylated form), highlights the utility of this approach. For instance, studies on N-alkyl gallamides have identified them as potential anticancer agents through molecular docking against breast cancer-related proteins such as JUN, AKT1, CASP3, and CASP7. nih.govnih.gov These simulations reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, providing a rationale for their biological activity. In one such study, N-octyl gallamide, N-tert-butyl gallamide, and N-isoamyl gallamide were identified as the most promising derivatives based on their favorable binding energies with these targets. nih.gov

Similarly, docking studies on other benzamide (B126) derivatives have successfully identified potential inhibitors for a range of therapeutic targets, including:

Inducible Nitric Oxide Synthase (iNOS): Nitro-substituted benzamides have been docked into the iNOS active site to explore their anti-inflammatory potential, with binding efficiency correlating with their inhibitory activity. nih.gov

HIV-1 Protease: Alkyl esters of gallic acid have been shown through docking and molecular dynamics to inhibit the crucial dimerization of HIV-1 protease, a different mechanism than active site inhibition. unesp.br

Neuronal Nitric Oxide Synthase (nNOS): Derivatives of gallic acid have been evaluated as potential nNOS inhibitors for neurological conditions, with one galloyl glucoside derivative showing promising binding energy. researchgate.net

These examples underscore the potential of using molecular docking to screen this compound against various protein targets to uncover new biological activities. The bulky benzyloxy groups would significantly influence its binding profile compared to the smaller hydroxyl groups of gallamide, likely favoring larger, more hydrophobic binding pockets.

Table 1: Example Molecular Docking Studies of Gallic Acid and Benzamide Derivatives

Compound ClassProtein TargetTherapeutic AreaKey Finding
N-alkyl gallamidesJUN, AKT1, CASP3, CASP7Breast CancerIdentified N-octyl, N-tert-butyl, and N-isoamyl gallamides as promising candidates based on binding affinity. nih.gov
Gallic acid alkyl estersHIV-1 Protease (dimer interface)AntiviralShowed inhibition of protease dimerization with efficiency dependent on alkyl chain length. unesp.br
Nitro benzamidesiNOSAnti-inflammatoryBinding efficiency correlated with the number and orientation of nitro groups. nih.gov
Gallic acid derivativesnNOSNeurological DisordersGallic acid 4-O-(6-galloyl glucoside) showed better inhibitory potential than other tested derivatives. researchgate.net

Quantum Chemical Calculations (e.g., DFT, FMO analysis) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can predict molecular geometry, vibrational frequencies, and electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.

DFT studies have been extensively applied to gallic acid and its derivatives to understand their renowned antioxidant properties. researchgate.netpreprints.org These studies analyze the bond dissociation enthalpy (BDE) of the phenolic hydroxyl groups, which is a key indicator of radical scavenging ability. For gallic acid, calculations have shown that deprotonation of the carboxylic acid group increases its antioxidant activity. preprints.org

In a study of novel gallic acid amides, DFT was used to theoretically study the synthesized derivatives alongside their experimental characterization. tandfonline.com Similarly, DFT calculations on conjugates of 3,4,5-trimethoxybenzoate (B1228286) (a methylated gallic acid derivative) were used to determine global and local reactivity descriptors, analyze the HOMO-LUMO energy gap, and predict nucleophilic and electrophilic reactivity via the Molecular Electrostatic Potential (MEP) map. benthamdirect.com A small HOMO-LUMO gap in these compounds suggests that charge transfer occurs readily within the molecule. benthamdirect.com

For this compound, DFT calculations could provide valuable insights into how the large benzyloxy groups, compared to hydroxyl or methoxy (B1213986) groups, affect the electronic distribution, planarity, and antioxidant potential of the galloyl core.

Table 2: DFT-Calculated Properties of Gallic Acid Derivatives

CompoundMethod/Basis SetCalculated PropertyFinding
Gallic AcidB3LYP/6-311++G(d,p)Bond Dissociation Enthalpy (BDE)Deprotonation of the carboxylic group enhances antioxidant activity. preprints.org
4-acetamidophenyl 3,4,5-trimethoxybenzoateDFT (B3LYLP)/6-31G(d,p)HOMO-LUMO Energy GapA small energy gap indicates facile intramolecular charge transfer. benthamdirect.com
Gallic Acid AmidesDFTStructural & Electronic PropertiesTheoretical studies supported experimental findings on novel synthesized amide derivatives. tandfonline.com
Gallic AcidDFTIntramolecular InteractionsNatural Bond Orbital (NBO) analysis identified key intramolecular hydrogen bonds. researchgate.net

Virtual Screening Approaches for Novel Analog Identification

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For a scaffold like this compound, virtual screening could be employed in two main ways: searching for its potential protein targets (inverse docking) or using it as a template to find structurally similar compounds with potentially improved properties (similarity searching or pharmacophore-based screening).

For example, a virtual screening campaign led to the identification of a benzamide derivative, MDG 548, as a novel scaffold for the peroxisome proliferator-activated receptor γ (PPARγ). evitachem.com This demonstrates how libraries can be computationally screened to find new uses for existing chemical motifs.

In other work, similarity-based virtual screening and docking were used to explore the chemical space around an initial hit compound to discover new bacterial RNA polymerase inhibitors. whiterose.ac.uk This approach helps in prioritizing the synthesis of new analogs that are most likely to be active. Pharmacophore-based screening, which defines the essential 3D arrangement of functional groups required for biological activity, is another powerful tool that has been used to identify novel inhibitors from large compound databases for targets like the dengue virus. mdpi.com

Given its large, well-defined structure, this compound could serve as an excellent query molecule for virtual screening to identify novel analogs with modulated biological activities or improved pharmacokinetic profiles.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is often used to refine docking results, assess the stability of a ligand in a binding pocket, and calculate binding free energies.

MD simulations have been crucial in validating the findings from docking studies of gallic acid derivatives. In the study of N-alkyl gallamides as potential breast cancer agents, MD simulations were performed on the most promising compounds to complement the docking results and confirm the stability of the predicted binding poses. nih.gov

Another key example is the study of gallic acid esters as HIV-1 protease dimerization inhibitors. unesp.br MD simulations corroborated kinetic data by showing how the gallic esters intercalate at the monomer-monomer interface, disrupting the formation of the functional dimeric enzyme. unesp.br This provided a dynamic, atomistic view of the inhibition mechanism that static docking alone could not fully capture.

For this compound, MD simulations would be essential to:

Analyze its conformational flexibility in solution.

Assess the stability of its complex with a target protein predicted by docking.

Calculate binding free energy using methods like MM-PBSA or MM-GBSA to get a more quantitative prediction of binding strength. researchgate.net

In silico Prediction of Biological Activities and Pharmacokinetic Properties

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery pipeline. nih.gov These predictions help to identify compounds with potentially poor pharmacokinetics, allowing researchers to prioritize resources on more promising molecules.

Studies on gallic acid derivatives and other benzamides have successfully used these predictive tools. For N-alkyl gallamide derivatives, a full ADMET profile was predicted using various software tools (Marvin Sketch, SwissADME, protox II, pkCSM), which indicated that the compounds have a favorable profile for a drug candidate. nih.gov

Similarly, for a series of bicyclo (aryl methyl) benzamides investigated as GlyT1 inhibitors for schizophrenia, in silico ADMET prediction was a key step. mdpi.com The analysis predicted properties such as human intestinal absorption, blood-brain barrier penetration, and potential inhibition of cytochrome P450 enzymes. mdpi.com These predictions are often guided by established criteria like Lipinski's Rule of Five, which assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. biotechnologia-journal.org

For this compound, in silico tools would be invaluable for predicting its pharmacokinetic profile. The large benzyloxy groups would significantly increase its molecular weight and lipophilicity compared to gallic acid, which would have predictable consequences for its absorption, distribution, and metabolism that can be estimated computationally.

Table 3: Predicted ADME Properties for Analogous Benzamide Compounds

Compound ClassADME ParameterPrediction/Finding
N-alkyl gallamidesDrug-likenessShowed a good ADMET profile suitable for a drug candidate. nih.gov
Bicyclo(aryl methyl)benzamidesBlood-Brain Barrier (BBB) PenetrationMost tested ligands were predicted to penetrate the CNS. mdpi.com
Bicyclo(aryl methyl)benzamidesHuman Intestinal Absorption (HIA)Predicted to have good absorption (>70%). mdpi.com
Various BenzamidesLipinski's Rule of FiveUsed as a primary filter to select for compounds with drug-like properties. mdpi.combiotechnologia-journal.org

Advanced Applications in Materials Science and Supramolecular Chemistry

Utilization as Mesogenic Units in Liquid Crystalline Systems

The arrangement of the benzyloxy groups around the central benzamide (B126) core in 3,4,5-tris(benzyloxy)benzamide and its derivatives imparts a wedge-like or tapered shape to the molecule. This specific geometry is instrumental in the formation of liquid crystalline phases, particularly columnar mesophases, where the molecules self-assemble into ordered, cylindrical structures.

Formation of Columnar Mesophases

Derivatives of this compound, especially those with long alkyl chains attached to the benzyloxy groups, have been shown to exhibit thermotropic liquid crystalline behavior, forming hexagonal columnar (Colh) mesophases. rsc.org The formation of these columnar structures is driven by a combination of intermolecular forces, including π-π stacking between the aromatic cores and van der Waals interactions between the peripheral flexible chains. The central amide group can also contribute to the stability of these assemblies through hydrogen bonding.

For instance, N-(2-hydroxyethyl)-3,4,5-tris(4-dodecyloxybenzyloxy)benzamide, a derivative of the title compound, has been observed to exhibit a monotropic columnar mesophase. dntb.gov.uaresearchgate.net The self-assembly process leads to the formation of supramolecular columns that then organize into a two-dimensional lattice. researchgate.net The thermal stability and range of these mesophases can be influenced by the nature of the substituents, such as the length of the alkyl chains and the presence of other functional groups. rsc.org

Self-Assembly and Co-assembly Phenomena

The self-assembly of this compound derivatives is a key feature in the formation of ordered supramolecular structures. These molecules can act as "tapered" or "dendritic" units that spontaneously organize into larger, well-defined architectures. researchgate.net This self-assembly is not limited to identical molecules. Co-assembly with other molecular species can lead to the formation of complex, functional supramolecular systems.

Research has demonstrated that binary mixtures of tapering molecules, including those based on 3,4,5-tris[4-(n-dodecan-1-yloxy)benzyloxy]benzoic acid, can co-assemble into a single supramolecular column, resulting in an isomorphic hexagonal columnar mesophase across the entire composition range. tandfonline.com This indicates a high degree of molecular recognition and compatibility between the different components. Such co-assembly can be used to fine-tune the properties of the resulting materials, for example, by introducing specific functionalities through one of the components.

Integration into Dendritic and Hyperbranched Polymer Architectures

The dendritic, wedge-like shape of this compound and its analogues makes them ideal building blocks for the construction of dendritic and hyperbranched polymers. rsc.orginstras.com These polymers possess unique, highly branched, three-dimensional structures that lead to properties distinct from their linear counterparts, such as lower viscosity and higher solubility.

Derivatives of 3,4,5-tris(benzyloxy)benzoic acid have been successfully incorporated as side chains in polymers, leading to the formation of "dendronized" polymers. nih.gov For example, a tapered dendron unit, 3,4,5-tris[4-(n-dodecan-1-yloxy)benzyloxy]benzoate (TAPER), has been attached to various polymer backbones, including polyethers and polyamines. nih.gov The presence of these bulky dendritic side groups forces the polymer to adopt a helical conformation, which then self-assembles into columnar structures. researchgate.net

While the direct polymerization of this compound itself as a monomer is less commonly reported, its derivatives serve as crucial components in creating complex polymer architectures. These dendritic polymers have potential applications in areas such as drug delivery, catalysis, and surface modification. mdpi.com

Development of Functional Materials for Biomimetic Applications

The ability of this compound-based dendritic monomers to self-assemble into ordered columnar structures has been harnessed to create functional materials that mimic biological systems. dntb.gov.ua A significant area of research is the development of synthetic membranes with ion-conducting channels, inspired by biological ion channels. mdpi.com

Polymers functionalized with dendritic units derived from 3,4,5-tris(alkoxy)benzoic acid can form columnar structures that create one-dimensional pathways for ion transport. nih.gov These self-organized liquid-crystalline polyethers are being explored for their potential use as proton-conducting membranes in fuel cells. mdpi.com The ordered arrangement of the dendritic side chains creates nano-segregated domains that facilitate the transport of ions, mimicking the function of proteins in biological membranes. The development of these materials opens up possibilities for applications in energy storage and conversion, as well as in separation technologies.

Exploration in Supramolecular Recognition and Host-Guest Chemistry

The principles of supramolecular chemistry, which focus on non-covalent interactions, are central to the applications of this compound. nih.gov The specific shape and functional groups of this molecule and its derivatives allow them to participate in molecular recognition and host-guest chemistry. mdpi.combeilstein-journals.org

While not a classic macrocyclic host, the assembly of this compound-based units can create cavities and binding sites capable of encapsulating smaller guest molecules. The formation of columnar structures can lead to channel-like architectures that can selectively bind and transport guest species. tandfonline.com Furthermore, the amide functionality can participate in hydrogen bonding, a key interaction in molecular recognition.

The complexation of ions or small neutral molecules within these supramolecular assemblies can influence their properties, such as the stability of the liquid crystalline phase. tandfonline.com This interplay between host and guest offers a route to developing responsive materials where the binding or release of a guest can trigger a change in the material's properties. This area of research holds promise for the development of sensors, molecular switches, and controlled release systems. nih.govthno.org

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analog Libraries with Tailored Specificity

The core structure of 3,4,5-tris(benzyloxy)benzamide is a key starting point for creating extensive libraries of new molecules. Future work will focus on the rational design and synthesis of advanced analog libraries to refine biological activity and achieve tailored specificity for selected targets. Synthetic strategies often involve the coupling of 3,4,5-tris(benzyloxy)benzoic acid with various amines using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). mdpi.com

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the peripheral benzyloxy groups or the amide substituent, researchers can probe the chemical space around the core scaffold. For instance, replacing the benzyloxy groups with other functionalities or introducing substituents onto the benzyl (B1604629) rings can modulate properties like solubility, cell permeability, and target-binding affinity. whiterose.ac.uknih.gov The synthesis of N-substituted benzimidazole (B57391) amides has been explored, demonstrating that modifications can lead to derivatives with antiproliferative and antibacterial activities. mdpi.comresearchgate.net Similarly, creating amide analogs with various amino acid esters or piperazine (B1678402) derivatives has yielded compounds with potent anti-allergic and anti-inflammatory properties. mdpi.com

A key future direction involves creating focused libraries to optimize dual-target or multi-target inhibitors. For example, analogs of DNK333, a dual neurokinin NK1/NK2 receptor antagonist, have shown that the nature of substituents on the benzamide (B126) ring critically affects antagonist activities for both receptors. nih.gov This highlights the potential to fine-tune the scaffold for complex pharmacological profiles.

Table 1: Examples of Synthesized this compound Analogs and their Research Focus

Analog ClassSynthetic ModificationResearch FocusReference
AcylhydrazonesCondensation of 3,4,5-tris(benzyloxy)benzohydrazide with aldehydesBacterial RNA Polymerase (RNAP) Inhibition whiterose.ac.uk
Amino Acid ConjugatesAmide coupling with (R)- and (S)-phenylglycine methyl esterAnti-allergic / Anti-inflammatory Activity mdpi.com
Benzimidazole DerivativesAmide coupling with 2-aminobenzimidazolesAntiproliferative and Antibacterial Activity mdpi.com
Piperazine ConjugatesAmide coupling with 1-Boc-piperazineAnti-allergic / Anti-inflammatory Activity mdpi.com

Discovery of Novel Biological Targets and Therapeutic Applications

The this compound scaffold has already demonstrated activity against a range of biological targets, suggesting broad therapeutic potential. Future research will aim to identify novel targets and expand its application to new disease areas. Current research has established its derivatives as promising leads in oncology, infectious diseases, and inflammatory conditions.

For example, certain benzofuran-based derivatives of the related 3,4,5-trimethoxybenzamide (B1204051) act as tubulin polymerization inhibitors, inducing G2/M cell cycle arrest in cancer cells. nih.gov This points toward a potential application for this compound analogs in cancer chemotherapy, warranting further investigation into their effects on microtubule dynamics. Another promising area is in virology, where benzamide derivatives have been identified as inhibitors of Hepatitis B virus (HBV) replication by modulating capsid assembly. researchgate.net

Furthermore, analogs have been developed as inhibitors of histamine (B1213489) and pro-inflammatory cytokine release from mast cells, indicating their potential for treating allergic inflammatory diseases. mdpi.com The scaffold is also a component of molecules designed to inhibit bacterial RNA polymerase, a validated target for antibiotics. whiterose.ac.uk The diverse bioactivities associated with this scaffold underscore the importance of systematic screening and mechanism-of-action studies to uncover new therapeutic opportunities.

Table 2: Investigated Biological Targets and Potential Therapeutic Applications

Biological Target/PathwayPotential Therapeutic ApplicationKey FindingsReference
Tubulin PolymerizationCancerAnalogs induce G2/M phase cell cycle arrest in cancer cell lines. nih.gov
Bacterial RNA Polymerase (RNAP)Infectious DiseasesAcylhydrazone derivatives show inhibitory activity against E. coli RNAP. whiterose.ac.uk
Mast Cell DegranulationAllergic InflammationAmide analogs inhibit the release of histamine and pro-inflammatory cytokines. mdpi.com
Neurokinin (NK1/NK2) ReceptorsNeurological/Inflammatory DisordersDisubstituted benzamide analogs show dual antagonist activity. nih.gov
HBV Capsid AssemblyViral Infections (Hepatitis B)Benzamide derivatives can misdirect capsid assembly, inhibiting viral replication. researchgate.net
Rho-associated kinase-1 (ROCK1)Various (e.g., Cancer, Cardiovascular)Benzamide derivatives have been identified as potential ROCK1 inhibitors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. In silico techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, pharmacophore generation, and molecular dynamics (MD) simulations are powerful tools for accelerating the drug discovery process. nih.govnih.gov

For benzamide derivatives targeting Rho-associated kinase-1 (ROCK1), 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed with high predictive accuracy. nih.gov These models can guide the synthesis of new analogs with improved potency by identifying key structural features required for optimal binding. Virtual screening of large compound databases against a specific target, followed by molecular docking, can identify promising hits for further development. nih.govvjs.ac.vn

Future efforts will likely involve the use of more advanced AI/ML algorithms, including deep learning, to build predictive models from larger and more diverse datasets. These models could predict not only binding affinity but also absorption, distribution, metabolism, and excretion (ADME) properties, helping to de-risk candidates earlier in the discovery pipeline. By combining computational predictions with targeted synthesis and biological evaluation, researchers can navigate the vast chemical space of this compound analogs more efficiently to discover compounds with superior therapeutic profiles. whiterose.ac.uknih.gov

Development of Innovative Material Platforms Based on the this compound Scaffold

Beyond its therapeutic applications, the this compound scaffold is a valuable building block in material science due to its capacity for self-assembly into highly ordered supramolecular structures. mdpi.com The rigid benzamide core and the flexible peripheral benzyloxy chains can drive the formation of complex architectures, most notably columnar liquid crystals. dntb.gov.uatesisenred.net

Derivatives such as N-(2-hydroxyethyl)-3,4,5-tris(4-dodecyloxybenzyloxy)benzamide have been shown to exhibit monotropic columnar mesophases. dntb.gov.ua These self-assembled columnar structures, which can form hexagonal lattices, are of interest for applications in electronics, optics, and nanotechnology. nsf.govtandfonline.com The ability to tune the self-assembly process by modifying the chemical structure—for instance, by altering the length of alkyl chains on the periphery or changing the focal group—opens up possibilities for creating bespoke materials with specific properties. mdpi.comresearchgate.net

Future research in this area will focus on creating novel dendritic and polymeric materials based on this scaffold. dntb.gov.ua For example, using derivatives as monomers in polymerization reactions could lead to side-chain liquid-crystalline polymers that self-assemble into well-defined columnar structures. dntb.gov.uatesisenred.net These advanced materials could function as nano-reactors, ion-transport channels, or components in advanced sensors and molecular electronic devices.

Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of this compound derivatives and accelerate their translation into clinical applications, a deeper, systems-level understanding of their mechanism of action is required. Multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—offer a powerful means to achieve this comprehensive mechanistic elucidation.

Current studies have provided initial mechanistic insights, such as the regulation of cytokine expression (e.g., IL-1β, TNF-α) by anti-inflammatory nitro-benzamide derivatives researchgate.net or the inhibition of HBV DNA replication. researchgate.net However, these findings represent only a fraction of the compound's total cellular impact.

Future research should employ multi-omics strategies to generate an unbiased, global view of the molecular changes induced by these compounds. For example, transcriptomics (RNA-seq) could reveal the full spectrum of gene expression changes following treatment, identifying entire pathways that are modulated. Proteomics could identify direct binding partners and downstream changes in protein expression and post-translational modifications. Metabolomics could uncover alterations in cellular metabolism, providing further clues about the compound's mode of action. By integrating these different layers of biological information, researchers can build comprehensive models of drug action, identify novel biomarkers for efficacy, and potentially uncover new therapeutic indications for the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 3,4,5-Tris(benzyloxy)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves esterification or amidation of 3,4,5-tris(benzyloxy)benzoic acid. For example, describes esterification with hydroxyl-terminated porphyrazines using dicyclohexylcarbodiimide (DCC) and toluene-p-sulfonic acid as catalysts. Optimizing reaction time and temperature (e.g., reflux in toluene) improves yields. Lanthanide catalysts like LaCl₃ can enable one-pot syntheses, reducing purification steps .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify benzyloxy group integration and aromatic proton environments. For example, highlights C=N stretching at 1643 cm⁻¹ (FT-IR) for oxazoline derivatives.
  • Mass spectrometry : To confirm molecular weight and fragmentation patterns.
  • Elemental analysis : Validates purity and stoichiometry .

Q. How should researchers mitigate hazards during synthesis (e.g., mutagenic byproducts)?

Prior to synthesis, conduct a hazard analysis (e.g., Ames testing for mutagenicity, as noted in ). Use ventilation, personal protective equipment (PPE), and avoid heating decomposition-prone intermediates. Protocols in Prudent Practices in the Laboratory (National Academies Press) are recommended .

Advanced Research Questions

Q. How can this compound be functionalized for applications in biomimetic membranes or fluorescent probes?

The compound’s hydroxyl groups can be modified via esterification or etherification. demonstrates its use in metalloporphyrazines with eight thiopentyl groups for aggregation studies. Functionalization with fluorophores (e.g., xanthene derivatives, as in ) enables applications in cellular imaging or molecular tracking .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. cytotoxic effects)?

  • Dose-response assays : Test across concentrations to identify therapeutic windows.
  • Mechanistic studies : Use molecular docking or enzyme inhibition assays to clarify interactions (e.g., with cancer targets like topoisomerases).
  • Comparative analysis : Benchmark against structurally similar benzamides (e.g., derivatives with antimicrobial activity) .

Q. How do steric and electronic effects of benzyloxy groups impact reactivity in multi-step syntheses?

The bulky benzyloxy substituents hinder nucleophilic attacks, requiring optimized catalysts (e.g., LaCl₃ for amidation in ). Electronic effects can be studied via Hammett plots or computational modeling (DFT) to predict regioselectivity in cross-coupling reactions .

Q. What methods optimize purity in dendritic or polymeric derivatives of this compound?

  • Chromatography : Use silica gel or size-exclusion chromatography for dendritic compounds ( ).
  • Crystallization : Employ solvent mixtures (e.g., hexane/EtOH) for high-purity yields ( ).
  • Continuous flow reactors : Improve control in large-scale syntheses ( ) .

Methodological Notes

  • Contradiction Management : Discrepancies in NMR data (e.g., unexpected splitting) may arise from rotamers; variable-temperature NMR can resolve this .
  • Yield Optimization : Pre-activation of carboxylic acids (e.g., using DCC) reduces side reactions during amidation .
  • Safety Protocols : Store intermediates at low temperatures and avoid prolonged exposure to light/heat to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.